2-Ethyl-2-methylpentanoic acid
CAS No.: 138134-74-4
Cat. No.: VC0237339
Molecular Formula: (C6H10O2)n
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138134-74-4 |
---|---|
Molecular Formula | (C6H10O2)n |
Molecular Weight | 0 |
Introduction
Chemical Identification and Structure
Basic Information
2-Ethyl-2-methylpentanoic acid is identified by several key parameters presented in Table 1.
Table 1: Identification Parameters of 2-Ethyl-2-methylpentanoic acid
Parameter | Information |
---|---|
IUPAC Name | 2-ethyl-2-methylpentanoic acid |
CAS Number | 5343-52-2 |
Molecular Formula | C₈H₁₆O₂ |
Molecular Weight | 144.21 g/mol |
Synonyms | 2-ethyl-2-methyl valeric acid, α-Ethyl-α-methylvaleric acid, Valproic Acid Impurity K, Einecs 226-284-8, NSC 466 |
InChI | InChI=1S/C8H16O2/c1-4-6-8(3,5-2)7(9)10/h4-6H2,1-3H3,(H,9,10) |
SMILES | CCCC(C)(CC)C(=O)O |
Structural Characteristics
The molecular structure of 2-Ethyl-2-methylpentanoic acid features a quaternary carbon atom at the alpha position, bearing both an ethyl and a methyl substituent. This quaternary carbon is connected to a propyl chain and a carboxylic acid group. The presence of the quaternary carbon results in a chiral center, allowing for the existence of enantiomers, specifically the (R) and (S) forms. The (S)-enantiomer has been identified with the CAS number 159225-52-2 .
The branched structure of this compound contributes to its distinctive physical and chemical properties compared to linear carboxylic acids of similar molecular weight, including reduced volatility and higher boiling point .
Physical and Chemical Properties
Physical State and Appearance
At room temperature, 2-Ethyl-2-methylpentanoic acid exists as a colorless to pale yellow liquid with a distinct pungent odor characteristic of carboxylic acids . Its physical appearance and sensory properties are consistent with other medium-chain branched carboxylic acids.
Thermodynamic and Physical Properties
The key thermodynamic and physical properties of 2-Ethyl-2-methylpentanoic acid are summarized in Table 2.
Table 2: Physical and Thermodynamic Properties
Property | Value | Reference |
---|---|---|
Boiling Point | 215-220 °C | |
Density | 0.9187 g/cm³ (at 17 °C) | |
Form | Oil | |
Color | Colorless to Yellow | |
pKa | 4.85 ± 0.40 (Predicted) |
Solubility and Related Properties
The compound exhibits characteristic solubility patterns of mid-sized branched carboxylic acids. It has limited solubility in water due to its hydrophobic alkyl chains but is soluble in various organic solvents . The specific solubility information is presented in Table 3.
Table 3: Solubility Profile
Solvent | Solubility |
---|---|
Chloroform | Slightly soluble |
Ethanol | Slightly soluble |
Methanol | Slightly soluble |
Water | Poor solubility |
Organic solvents | Generally soluble |
Synthesis and Preparation Methods
Laboratory Scale Synthesis
A comprehensive method for preparing 2-Ethyl-2-methylpentanoic acid has been described in a patent. The synthesis involves multiple steps, beginning with the preparation of 2-cyanovalerate and progressing through several intermediates .
The synthesis pathway can be summarized as follows:
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Preparation of 2-cyanovalerate from cyanoacetate, methanol, and bromopropane
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Synthesis of 2-cyano-2-methyl valerate by reacting 2-cyano valerate with methyl iodide
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Conversion to 2-cyano-2-methyl valeric acid
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Preparation of 2-methylpentanenitrile
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Formation of 2-ethyl-2-methylpentanenitrile
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Final conversion to 2-ethyl-2-methyl valeric acid
The reaction conditions for the final conversion step include:
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Addition of concentrated sulfuric acid at 80-85°C for 2-5 hours
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Addition of sodium nitrite aqueous solution with stirring at 50-70°C for 0.5-5 hours
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Cooling to 25°C, dilution with water, extraction with toluene
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Treatment with sodium hydroxide solution at 50°C
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Neutralization with hydrochloric acid to pH 1
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Extraction with isopropyl acetate and concentration under reduced pressure
In one specific example, the yield of 2-ethyl-2-methyl valeric acid was 66% with a purity of 96% .
Industrial Production Methods
For industrial scale production, similar synthetic routes are employed with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and careful control of reaction parameters are essential for efficient production .
Applications and Uses
Chemical Industry Applications
2-Ethyl-2-methylpentanoic acid finds applications in various areas of the chemical industry:
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Synthesis of esters for flavoring and fragrance applications
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Production of surfactants for various industrial processes
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Manufacturing of plasticizers for polymer industries
Research Applications
In research, the compound serves several important roles:
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As a reference standard for environmental analysis and testing
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As a structural analog in toxicological evaluations of related compounds
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For the identification and quantification of pharmaceutical impurities, particularly in valproic acid preparations
Biological Activity and Toxicology
Biological Interactions
As a carboxylic acid with a branched structure, 2-Ethyl-2-methylpentanoic acid can interact with various biological systems. These interactions include:
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Participation in esterification reactions with alcohols in biological systems
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Potential interaction with metabolic pathways involving branched-chain fatty acids
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Possible inhibitory effects on certain enzymes due to its structural similarity to known enzyme inhibitors
Relationship to Other Compounds
Comparison with Similar Carboxylic Acids
2-Ethyl-2-methylpentanoic acid shares structural features with several other branched carboxylic acids. Table 4 presents a comparison of key properties with some structurally related compounds.
Table 4: Comparison with Structurally Related Compounds
Compound | CAS Number | Toxicological Profile | Notes |
---|---|---|---|
2-Ethyl-2-methylpentanoic acid | 5343-52-2 | Potential irritant, specific systemic toxicity data limited | Subject of this review |
2-Methylpentanoic acid | 97-61-0 | NOAEL: 250 mg/kg (developmental), no significant toxicity observed | Simpler structure, lacks ethyl group |
2-Ethylhexanoic acid | 149-57-5 | NOAEL: 100 mg/kg (developmental) | Longer carbon chain |
2-Propylhexanoic acid | 3274-28-0 | Limited toxicity data | Structural analog to valproic acid |
2-Butylhexanoic acid | 3115-28-4 | < 1200 mg/kg (developmental), skeletal defects (lumbar ribs) | More complex branching |
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